3,5-Bis(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3,5-bis(trifluoromethyl)benzoic acid involves multiple steps and can lead to a variety of functional groups being introduced. For instance, the synthesis of 3,5-bis(phosphonomethyl)benzoic acid involves a protected form that is coupled to an amine functionality and then deprotected . Similarly, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene through bromination, carboxylation, and chlorination . These methods demonstrate the complexity and the careful control required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined, revealing intermolecular hydrogen bonds that stabilize the crystal packing . This type of analysis is crucial for understanding the properties and potential applications of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, as they can participate in various reactions to form coordination polymers, organometallic compounds, and other derivatives. For example, 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates were used for organometallic synthesis . The reactivity is influenced by the presence of functional groups and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates were studied, showing that these compounds can serve as efficient light-harvesting chromophores . The presence of trifluoromethyl groups can significantly affect the electron distribution and reactivity of the benzene ring, leading to unique properties that are useful in various chemical applications.
Scientific Research Applications
Metabolite Identification and Oxidation Suppression : In vitro studies have identified 3,5-Bis(trifluoromethyl)benzoic acid as a significant metabolite arising via oxidation of the benzylic position in certain chemical compounds. Efforts to suppress this oxidation route have been explored by introducing a methyl group, leading to an increase in affinity and improved action duration in certain compounds (Swain et al., 1997).
Synthesis Techniques : The compound has been synthesized through a series of steps including bromination, carboxylation, and chlorination. Its synthesis as a drug intermediate and the optimization of various factors in these processes have been documented, highlighting its economic value and the advantages of the techniques used (Zhou Xiao-rui, 2006).
Functionalization and Derivatives Formation : Research has shown the regioselective metalation and subsequent carboxylation of related compounds to form derivatives of 3,5-Bis(trifluoromethyl)benzoic acid. These derivatives have been used in the synthesis of various alcohols and aldehydes, demonstrating the compound's role in creating functional materials (Dmowski & Piasecka-Maciejewska, 1998).
Applications in Material Science : Studies have explored the use of derivatives of 3,5-Bis(trifluoromethyl)benzoic acid in the formation of metal complexes and coordination polymers. These materials have potential applications in various fields including magnetics and electronics due to their unique structural and magnetic properties (Tan et al., 2013).
Role in Polymer Synthesis : The compound has been used in the synthesis of polymers, particularly as a bivalent anchor for metal oxide surfaces. This application is significant in the field of material chemistry and surface science (Nakhle et al., 1999).
Safety And Hazards
This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQJWGYVXKLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222808 | |
Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzoic acid | |
CAS RN |
725-89-3 | |
Record name | 3,5-Bis(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 725-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN52L84T3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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